REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Br:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH3:13][NH:14][CH3:15]>>[Br:8][C:7]1[C:2]([N:14]([CH3:15])[CH3:13])=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1
|
Name
|
|
Quantity
|
509 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Br)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (10 ml) and ethyl acetate (10 ml)
|
Type
|
WASH
|
Details
|
the organic phase washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |